molecular formula C19H16Cl3N3OS B2399060 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide CAS No. 899905-78-3

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide

Cat. No. B2399060
CAS RN: 899905-78-3
M. Wt: 440.77
InChI Key: UNRKNUOTFIEDSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Properties

Research into chemicals structurally related to 2-((5-(4-Chlorophenyl)-2,2-Dimethyl-2H-Imidazol-4-Yl)Thio)-N-(3,4-Dichlorophenyl)Acetamide has led to advancements in synthesis and the understanding of their chemical properties. Duran and Canbaz (2013) focused on the pKa determination of newly synthesized acetamide derivatives, highlighting the significance of the protonation process in these compounds, with the first protonation occurring on the nitrogen at the imidazole ring. This study sheds light on the acidity constants of these acetamide derivatives, essential for their potential biological activity and stability (Duran & Canbaz, 2013).

Anticancer Activities

Another critical area of research is the exploration of anticancer activities. Synthesis of related acetamide derivatives has been investigated for their potential anticancer effects. Duran and Demirayak (2012) synthesized similar compounds and evaluated their anticancer activities against a panel of 60 human tumor cell lines. This study found compounds exhibiting reasonable anticancer activity, particularly against melanoma-type cell lines, demonstrating the potential therapeutic applications of these chemical structures (Duran & Demirayak, 2012).

Heterocyclic Syntheses

In the realm of heterocyclic chemistry, acetamide derivatives serve as precursors for various heterocyclic syntheses. Schmeyers and Kaupp (2002) utilized thioureido-acetamides for one-pot cascade reactions, leading to the efficient synthesis of different heterocycles. This research underscores the versatility of acetamide derivatives in creating valuable heterocyclic compounds, which have wide-ranging applications in medicinal chemistry and drug development (Schmeyers & Kaupp, 2002).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-13-7-8-14(21)15(22)9-13/h3-9H,10H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRKNUOTFIEDSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.